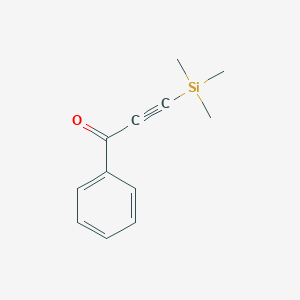
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TMS-YNB, and it is a versatile reagent used in organic synthesis. TMS-YNB is a yellowish liquid that is soluble in most organic solvents.
Wirkmechanismus
TMS-YNB is a reactive reagent that can undergo a variety of reactions. It can undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. TMS-YNB can also undergo cycloaddition reactions with a variety of dienophiles. The mechanism of action of TMS-YNB is dependent on the reaction conditions and the nature of the nucleophile or dienophile.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of TMS-YNB. However, it has been shown to be non-toxic and non-carcinogenic. TMS-YNB has been used in the preparation of materials for electronic devices, suggesting that it may have potential applications in the field of biotechnology.
Vorteile Und Einschränkungen Für Laborexperimente
TMS-YNB has several advantages in lab experiments. It is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of a variety of organic compounds. TMS-YNB is also relatively easy to synthesize and purify. However, TMS-YNB is sensitive to air and moisture, and it must be handled under an inert atmosphere. In addition, TMS-YNB can be expensive, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on TMS-YNB. One area of research could be the development of new synthetic methodologies using TMS-YNB. Another area of research could be the use of TMS-YNB in the synthesis of new materials for electronic devices. In addition, research could be conducted on the biochemical and physiological effects of TMS-YNB, which could lead to potential applications in the field of biotechnology.
Synthesemethoden
The synthesis of TMS-YNB involves the reaction of trimethylsilylacetylene and phenylacetylene with propiolaldehyde. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of TMS-YNB with high purity.
Wissenschaftliche Forschungsanwendungen
TMS-YNB has been widely used in organic synthesis as a versatile reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. TMS-YNB has also been used in the development of new synthetic methodologies. In addition, TMS-YNB has been used in the synthesis of fluorescent dyes and in the preparation of materials for electronic devices.
Eigenschaften
CAS-Nummer |
13829-77-1 |
|---|---|
Produktname |
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- |
Molekularformel |
C12H14OSi |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
FTVHYHWNGOWKAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




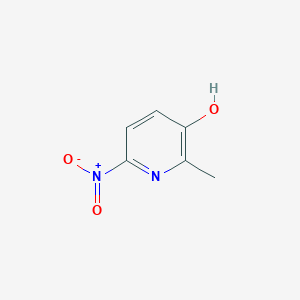
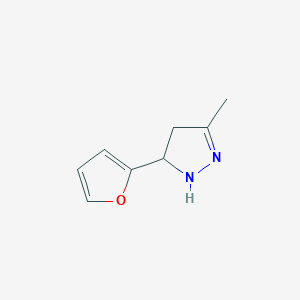
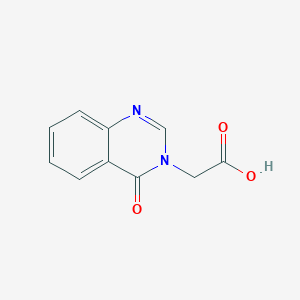
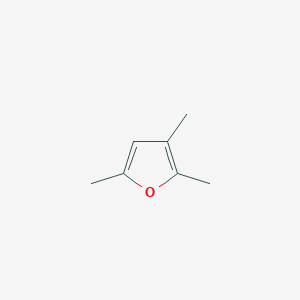
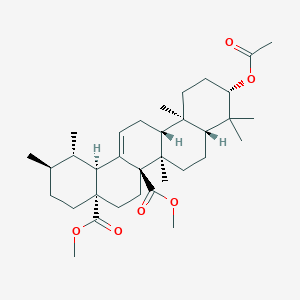
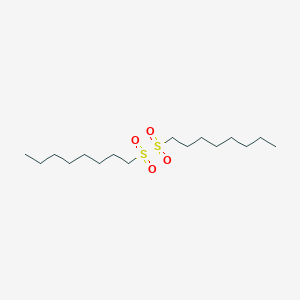
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
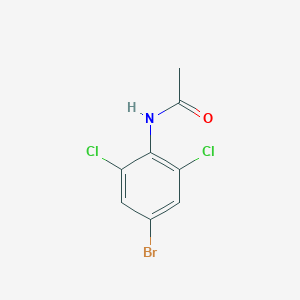
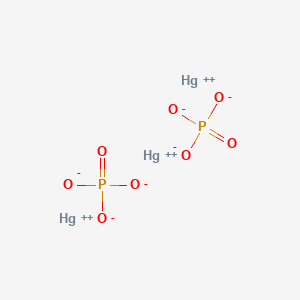
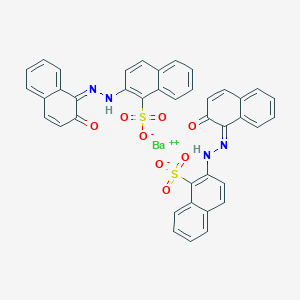
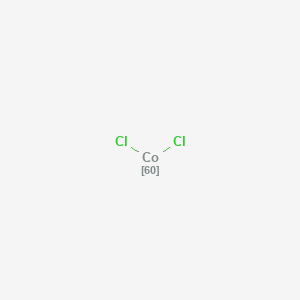
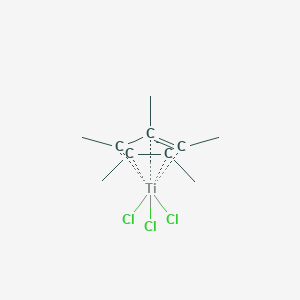
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)